Ethyl 4-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
Description
Ethyl 4-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 339019-50-0) is a pyrimidine derivative characterized by a substituted aromatic core. Its molecular formula is C₁₄H₁₃FN₂O₂S₂, with a molecular weight of 340.39 g/mol . The compound features:
- A 4-fluorophenylsulfanyl group at position 4 of the pyrimidine ring.
- A methylsulfanyl group at position 2.
- An ethyl carboxylate moiety at position 3.
The fluorine atom in the 4-fluorophenyl group enhances metabolic stability and lipophilicity, while the sulfanyl groups contribute to electronic modulation of the aromatic system .
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)sulfanyl-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S2/c1-3-19-13(18)11-8-16-14(20-2)17-12(11)21-10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGGYGKOVKWYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)F)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155999 | |
| Record name | Ethyl 4-[(4-fluorophenyl)thio]-2-(methylthio)-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339019-50-0 | |
| Record name | Ethyl 4-[(4-fluorophenyl)thio]-2-(methylthio)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339019-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-[(4-fluorophenyl)thio]-2-(methylthio)-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
In a representative procedure, equimolar quantities of ethyl 2-acetyl-3-ethoxy-2-propenoate (20.0 g, 107 mmol) and methyl carbamimidothioate (9.68 g, 107 mmol) are combined with triethylamine (10.8 g, 107 mmol) in ethanol (100 mL) under reflux for 48 hours. The reaction proceeds via a cyclocondensation mechanism:
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Nucleophilic attack : The thiourea derivative (methyl carbamimidothioate) attacks the α,β-unsaturated carbonyl of the propenoate ester.
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Ring closure : Elimination of ethanol and water facilitates pyrimidine ring formation.
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Substituent introduction : Methylsulfanyl and ethoxy groups are incorporated at positions 2 and 4, respectively.
Key Data:
After completion, the mixture is concentrated, diluted with water, and extracted with dichloromethane. Purification via crystallization from ethanol/water yields the intermediate 4-methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester .
Alternative Routes via Dichloropyrimidine Intermediates
Synthesis of Dichloropyrimidine Precursors
Ethyl 2,4-dichloro-5-pyrimidinecarboxylate serves as a versatile intermediate.
Preparation :
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React 2,4-dichloropyrimidine-5-carbonyl chloride with ethanol in tetrahydrofuran (THF) at 20°C for 10 minutes.
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Quench with saturated K₂CO₃ and extract with ethyl acetate.
Key Data :
Sequential Thiolation
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First substitution : Treat dichloropyrimidine with methylthiol to install the C2 methylsulfanyl group.
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Second substitution : React with 4-fluorothiophenol to introduce the C4 substituent.
Advantages :
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High regioselectivity due to differential reactivity of C2 and C4 positions.
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Condensation (Section 1) | 81% | 48 hours | Moderate | High |
| SNAr (Section 2) | 65–75% | 12–24 hours | High | Medium |
| Dichloropyrimidine Route | 70–85% | 24–36 hours | Low | High |
Trade-offs :
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The condensation route offers simplicity but requires prolonged reaction times.
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Dichloropyrimidine intermediates enable stepwise functionalization but involve handling corrosive reagents (e.g., thionyl chloride).
Mechanistic Challenges and Solutions
Competing Side Reactions
Purification Strategies
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Crystallization : Effective for intermediates (e.g., ethanol/water mixtures).
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Column chromatography : Required for final product purification due to polar byproducts.
Industrial-Scale Considerations
Catalytic Enhancements
Emerging Methodologies
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that Ethyl 4-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate exhibits promising anticancer properties. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- Case Study : In vitro assays revealed that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Preliminary tests have shown effectiveness against several bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results indicate that this compound could serve as a lead compound for developing new antibiotics.
Synthetic Applications
1. Building Block in Organic Synthesis
Due to its unique functional groups, this compound can act as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as:
- Nucleophilic Substitution : The sulfur atoms in the structure can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
- Cross-Coupling Reactions : The fluorophenyl moiety can engage in cross-coupling reactions (e.g., Suzuki or Heck reactions), facilitating the formation of more complex aromatic systems.
Future Research Directions
The potential applications of this compound warrant further investigation. Future research could focus on:
- Mechanistic Studies : Understanding the detailed mechanisms behind its anticancer and antimicrobial activities.
- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile of the compound.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl and methylsulfanyl groups can enhance binding affinity and specificity to these targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Electronic and Steric Effects
- Halogen Substituents: Fluorine (electron-withdrawing) in the target compound vs. Chlorine’s larger atomic radius introduces steric hindrance .
- Sulfanyl vs. Sulfonyl : The methylsulfanyl group (SMe) in the target compound is less polar than sulfonyl (SO₂) groups (e.g., CAS 147118-28-3), impacting solubility and oxidative stability .
Physicochemical Properties
- Molecular Weight : Ranges from 340.39 (target) to 370.85 g/mol (CAS 477854-48-1), influenced by halogen size and substituent complexity.
- Lipophilicity : Fluorine and methyl groups increase logP values, while sulfonyl groups (CAS 147118-28-3) reduce them due to higher polarity .
- Stability : Sulfanyl groups are prone to oxidation, whereas sulfonyl derivatives are more stable under oxidative conditions .
Biological Activity
Ethyl 4-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate, a compound with the IUPAC name ethyl 4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidine-5-carboxylate, exhibits significant biological activity that has garnered attention in various fields, particularly in pharmacology and medicinal chemistry. This article delves into its chemical properties, biological activities, and potential therapeutic applications.
- Molecular Formula : C18H22F N3O4S
- Molecular Weight : 395.45 g/mol
- CAS Number : 147118-30-7
- SMILES Notation :
CCOC(=O)c1c(nc(nc1c2ccc(F)cc2)N(C)S(=O)(=O)C)C(C)C
These properties indicate a complex structure that may contribute to its biological effects.
Anticancer Potential
Research has indicated that compounds similar to this compound may exhibit anticancer properties. A study focusing on pyrimidine derivatives demonstrated that modifications in the sulfanyl group can enhance cytotoxicity against various cancer cell lines, suggesting a potential mechanism of action through the inhibition of cell proliferation and induction of apoptosis .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity. Preliminary studies showed that derivatives with similar functional groups exhibited significant antibacterial and antifungal properties. This suggests that this compound could be explored as a candidate for developing new antimicrobial agents .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research indicates that related compounds can inhibit key enzymes involved in metabolic pathways, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could lead to therapeutic applications in treating diseases characterized by abnormal cell proliferation, such as cancer .
Case Studies
- Anticancer Activity Assessment :
- Antimicrobial Testing :
- Mechanism of Action Studies :
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyl 4-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate, particularly regarding substituent reactivity?
- Methodological Answer : The synthesis of pyrimidine derivatives requires careful optimization of substituent reactivity. The 4-fluorophenylsulfanyl and methylsulfanyl groups may influence electron density and steric hindrance. For example, sulfur-containing substituents can participate in thiol-ene or nucleophilic aromatic substitution reactions. Use anhydrous conditions and catalysts like Pd(0) for cross-coupling reactions, as demonstrated in similar pyrimidine syntheses . Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with silica gel (hexane/ethyl acetate gradients).
Q. How can NMR spectroscopy resolve challenges in characterizing sulfur-containing substituents in this compound?
- Methodological Answer : The methylsulfanyl (S–CH₃) and 4-fluorophenylsulfanyl (S–C₆H₄F) groups may cause signal splitting or shielding effects in ¹H/¹³C NMR. For precise assignment:
- Use high-field NMR (≥400 MHz) and DEPT-135 to distinguish CH₃ (quartet, δ ~2.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm).
- Employ ¹⁹F NMR to confirm the para-fluorine position (singlet, δ ~-115 ppm) .
- Cross-validate with 2D techniques (HSQC, HMBC) to correlate sulfur-linked carbons and adjacent protons .
Q. What safety protocols are critical when handling thiomethyl and fluorophenyl groups during synthesis?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/exposure to volatile sulfur intermediates (e.g., thiols) .
- Fluorinated aromatic compounds require waste segregation due to potential environmental persistence. Neutralize acidic byproducts with NaHCO₃ before disposal .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction can determine bond angles (e.g., C–S–C ~100–110°) and torsional strain between substituents. For example, the dihedral angle between the pyrimidine ring and 4-fluorophenyl group can reveal π-stacking tendencies. Crystallize the compound via slow evaporation in ethyl acetate/hexane. Refine data with SHELXL and analyze packing motifs (e.g., hydrogen bonds between carboxylate oxygens and adjacent molecules) .
Q. What computational methods predict the compound’s stability and electronic properties?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and compute HOMO-LUMO gaps, indicating charge-transfer potential .
- Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfur atoms as electron-rich regions).
- Compare experimental UV-Vis spectra (λmax ~270–300 nm for pyrimidines) with TD-DFT results to validate electronic transitions .
Q. How to address contradictions between experimental and computational data in reactivity studies?
- Methodological Answer : If experimental reaction yields diverge from DFT-predicted activation energies:
- Re-examine solvent effects (e.g., polar aprotic solvents like DMF stabilize transition states).
- Use microkinetic modeling to integrate temperature-dependent rate constants.
- Validate intermediates via in situ IR or mass spectrometry .
Data Analysis & Application Questions
Q. What strategies mitigate spectral overlap in mass spectrometry (MS) for this compound?
- Methodological Answer :
- Use high-resolution ESI-MS to distinguish isotopic peaks (e.g., sulfur-34 and chlorine-35/37 patterns).
- Fragment ions (e.g., loss of COOEt group, m/z ~ -73) help confirm the carboxylate moiety. Compare with MS/MS libraries of analogous pyrimidines .
Q. How does the methylsulfanyl group influence the compound’s biological activity in kinase inhibition assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
